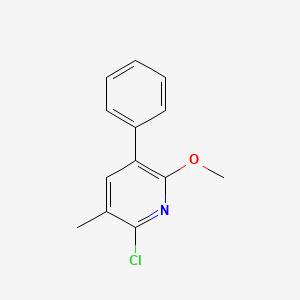

2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Description

BenchChem offers high-quality 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methoxy-3-methyl-5-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c1-9-8-11(10-6-4-3-5-7-10)13(16-2)15-12(9)14/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKTXNGMUANNKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)OC)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Potential Applications of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. The electronic properties and structural versatility of the pyridine ring allow for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles. The introduction of various substituents, such as chloro, methoxy, methyl, and phenyl groups, can significantly influence a compound's bioactivity, metabolic stability, and target-binding affinity.[1] Molecules incorporating these functionalities are actively investigated for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.

This guide will explore the synthetic strategies and potential applications relevant to the structural class of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, providing researchers with a foundational understanding for the design and development of novel therapeutic candidates.

Synthetic Strategies for Highly Substituted Pyridines

The synthesis of polysubstituted pyridines often requires multi-step sequences. While a specific protocol for 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine is not detailed in the available literature, analogous synthetic routes for similar compounds provide valuable insights into potential methodologies.

A plausible synthetic approach could involve the construction of a substituted pyridin-2-one precursor, followed by a chlorination step. For instance, the synthesis of 2-chloro-3-cyano-6-methyl-5-phenylpyridine involves the reaction of 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one with a chlorinating agent like phenylphosphonic dichloride.[2]

Hypothetical Synthetic Pathway

A potential synthetic route for the target molecule is proposed below. This pathway is based on established organic chemistry principles for the synthesis of substituted pyridines.

Sources

Substituted pyridine building blocks for medicinal chemistry

Executive Summary: The "Nitrogen Scan" Imperative

In modern drug discovery, the transition from a phenyl ring to a pyridine—often termed the "Nitrogen Scan"—is rarely a random act of bioisosterism. It is a calculated maneuver to modulate lipophilicity (LogP), introduce a hydrogen bond acceptor (HBA), and alter metabolic clearance (Cl_int). However, the synthetic manipulation of pyridine building blocks presents a dichotomy: while the scaffold is ubiquitous in FDA-approved drugs (e.g., Imatinib, Ivosidenib), it remains notoriously difficult to functionalize regioselectively due to its electron-deficient nature and propensity to poison transition metal catalysts.

This technical guide provides a workflow for overcoming these synthetic bottlenecks, focusing on self-validating protocols for cross-coupling and late-stage C-H functionalization.

Physicochemical Profiling & Bioisosteric Utility

The introduction of a nitrogen atom into the aromatic ring creates a permanent dipole, significantly altering the physicochemical landscape compared to benzene.[1]

Table 1: Comparative Physicochemical Properties (Benzene vs. Pyridine)

| Property | Benzene | Pyridine | Medicinal Chemistry Implication |

| LogP (Octanol/Water) | 2.13 | 0.65 | Pyridine significantly lowers lipophilicity, improving solubility in aqueous media. |

| pKa (Conjugate Acid) | ~43 | 5.2 | Pyridine acts as a weak base; protonation at physiological pH (7.4) is minimal unless substituted with EDGs. |

| Dipole Moment (D) | 0.00 | 2.20 | High polarity improves crystal packing and solubility but may increase efflux liability. |

| H-Bonding | None | Acceptor | The lone pair (sp²) is orthogonal to the π-system, available for critical target interactions (e.g., hinge binding in kinases). |

| Metabolic Liability | Epoxidation | N-Oxidation | Pyridine is generally more stable to CYP450 oxidation than electron-rich benzenes, though N-oxidation is a clearance route. |

Synthetic Architecture: Navigating the Electronic Bias

To successfully functionalize pyridine, one must respect its electronic bias. The electronegative nitrogen pulls density from the ring, deactivating it toward Electrophilic Aromatic Substitution (

Reactivity Mapping

The following diagram illustrates the innate reactivity vectors of the pyridine core.

Figure 1: Innate reactivity vectors. Red nodes indicate sites prone to nucleophilic or radical attack (LUMO control). Yellow nodes indicate the only feasible sites for electrophilic attack, though conditions must be harsh.

Protocol 1: Overcoming Catalyst Poisoning in Cross-Coupling

The Problem: The pyridine nitrogen lone pair is a potent

The Solution: Use bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines) that sterically preclude N-binding, or pre-complex the nitrogen.

Experimental Workflow: Pd-Catalyzed Amination of 2-Chloropyridine

-

Objective: Couple 2-chloropyridine with a secondary amine.

-

Mechanism: Buchwald-Hartwig Amination.

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a glovebox, mix

(1.0 mol%) and BrettPhos (2.0 mol%) in anhydrous 1,4-dioxane. Stir for 5 minutes at RT. Rationale: BrettPhos is bulky enough to prevent the pyridine nitrogen from binding to the Pd center. -

Substrate Addition: Add 2-chloropyridine (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.4 equiv).

-

Temperature Control: Seal the vial and heat to 100°C. Note: 2-halopyridines are sluggish oxidative addition partners; heat is required.

-

Monitoring: Monitor by LCMS. If conversion stalls, add 0.5 equiv of additional amine. Self-Validation: If the reaction turns black and precipitates immediately, the catalyst has decomposed (Pd-black). If it remains a clear orange/red solution but no product forms, the pyridine is poisoning the catalyst—switch to a bulkier ligand like tBuXPhos .

-

Workup: Cool, filter through Celite, and concentrate. Purify via reverse-phase chromatography (Basic mobile phase to prevent streaking).

Protocol 2: Late-Stage Functionalization via Minisci Reaction

The Problem: Traditional alkylation of pyridines requires pre-functionalization (e.g., halogenation) which is difficult at certain positions. The Solution: The Minisci reaction utilizes carbon-centered radicals to attack the electron-deficient pyridine ring directly. This is ideal for "Late-Stage Functionalization" (LSF) of complex drug candidates.

Mechanistic Pathway

Figure 2: The Minisci Cycle. The reaction requires protonation of the pyridine to lower the LUMO energy, facilitating nucleophilic radical attack.[2]

Experimental Workflow: Innate C-H Alkylation

-

Objective: Install an isopropyl group at the C2 position of a complex pyridine scaffold.

-

Reagents: Pyridine substrate, Isobutyric acid, Ammonium Persulfate

, Silver Nitrate

Step-by-Step Methodology:

-

Solvent System: Dissolve the pyridine substrate (0.5 mmol) in a biphasic mixture of DCM:Water (1:1, 4 mL total). Rationale: The biphasic system solubilizes both the organic substrate and the inorganic oxidant.

-

Acidification: Add TFA (1.0 equiv). Critical Step: This protonates the pyridine, activating the ring toward nucleophilic radical attack.

-

Radical Source: Add Isobutyric acid (3.0 equiv).

-

Catalyst Addition: Add

(0.2 equiv) and -

Reaction: Stir vigorously at 40°C. Evolution of

gas indicates radical generation. -

Quench: After 2 hours, neutralize with saturated

. -

Purification: Extract with DCM. The product will likely be a mixture of C2 and C4 isomers. Separate via preparative HPLC.

Self-Validating Check:

-

Low Conversion? Ensure the pyridine is fully protonated (check pH).

-

Poor Regioselectivity? C2 is generally favored over C4 due to steric accessibility and electronics, but if C4 is desired, block C2 with a temporary halogen or use bulky radical precursors.

Strategic Application: The "Ivosidenib" Case Study

The development of Ivosidenib (Tibsovo) , an IDH1 inhibitor, exemplifies the power of the pyridine scaffold.

-

Challenge: The initial phenyl-based lead compound suffered from high CYP450 clearance (metabolic instability).

-

Strategy: A "Nitrogen Scan" was performed, replacing the phenyl ring with a pyridine.[3]

-

Result: The pyridine nitrogen reduced the electron density of the ring, making it less susceptible to oxidative metabolism. Furthermore, the nitrogen served as a specific H-bond acceptor in the IDH1 binding pocket, improving potency.

-

Outcome: Improved half-life and bioavailability, leading to FDA approval.

References

-

Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Specific Signal-Generating Motif for Medicinal Chemistry. Journal of Medicinal Chemistry, 60(9), 3552–3579. Link

-

Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. MedChemComm, 2(12), 1135-1161. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

-

Proctor, R. S., & Phipps, R. J. (2018). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 57(18), 4844-4866. Link

-

Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300–305. Link

Sources

Navigating the Synthesis and Procurement of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine: A Technical Guide for Drug Discovery Professionals

For researchers, scientists, and drug development professionals, the accessibility of novel chemical scaffolds is a critical determinant of progress. This guide provides an in-depth technical overview of the supplier availability, synthetic strategy, and potential applications of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine , a substituted phenylpyridine with potential significance in medicinal chemistry.

While direct, off-the-shelf procurement of this specific molecule is currently limited, this guide outlines a strategic approach for its acquisition through custom synthesis, leveraging readily available precursors. We will delve into the practical aspects of its synthesis, the roles of its key structural motifs in drug design, and a curated list of suppliers for the necessary starting materials.

Current Availability Landscape: A Focus on Precursors

A thorough market survey reveals that 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine is not a stock item from major chemical suppliers. This suggests its status as a niche research chemical, likely requiring custom synthesis for acquisition. However, the key precursors for a plausible synthetic route are commercially available, making its synthesis a feasible endeavor for a competent organic chemistry laboratory or a contract research organization (CRO).

The two primary building blocks required are:

-

2-Chloro-6-methoxypyridine: This halogenated pyridine derivative serves as the electrophilic partner in a cross-coupling reaction.

-

3-Methyl-5-phenylpyridine (or its corresponding boronic acid/ester): This substituted pyridine provides the nucleophilic component for the key carbon-carbon bond formation.

A curated list of potential suppliers for these precursors is provided in the table below.

| Precursor | Potential Suppliers |

| 2-Chloro-6-methoxypyridine | , , , |

| 3-Methyl-5-phenylpyridine | , , , |

Strategic Synthesis: A Plausible Route via Suzuki-Miyaura Coupling

The most logical and widely applicable method for the synthesis of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine is the Suzuki-Miyaura cross-coupling reaction .[1][2] This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis, renowned for its reliability, functional group tolerance, and mild reaction conditions.[3]

The proposed synthetic strategy involves the palladium-catalyzed cross-coupling of 2-chloro-6-methoxypyridine with a suitable organoboron derivative of 3-methyl-5-phenylpyridine.

Sources

Technical Guide: Pyridine Derivatives in COX-2 Inhibitor Research

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Executive Summary

The selective inhibition of Cyclooxygenase-2 (COX-2) remains a cornerstone strategy in the management of inflammation and pain, particularly for minimizing the gastrointestinal (GI) toxicity associated with traditional NSAIDs.[1] Among the various scaffolds explored, pyridine derivatives (exemplified by Etoricoxib) have emerged as a privileged structure due to their ability to rigidly orient pharmacophores into the COX-2 secondary pocket.

This technical guide provides a rigorous examination of pyridine-based COX-2 inhibitors. It moves beyond basic theory to detail the Structure-Activity Relationship (SAR) mechanics, synthetic protocols for 2,3-diarylpyridines, and validation assays required for preclinical development.

Molecular Rationale: The Pyridine Scaffold & Selectivity

The efficacy of pyridine derivatives hinges on their ability to exploit the subtle structural differences between the constitutive COX-1 and the inducible COX-2 isoforms.

The Selectivity Determinant (Val523 vs. Ile523)

The active sites of COX-1 and COX-2 are highly homologous, but a single amino acid substitution at position 523 dictates selectivity:

-

COX-1: Contains Isoleucine (Ile523) . The bulky alkyl side chain sterically hinders access to a hydrophobic side pocket.

-

COX-2: Contains Valine (Val523) . The smaller side chain opens access to a "side pocket" (selectivity pocket).

The Pyridine Template Function

The central pyridine ring does not merely act as a linker; it serves as a rigid template that locks the two phenyl rings (C-2 and C-3 positions) into a specific dihedral angle (approx. 50–60°). This orientation is critical for:

-

Primary Binding: The C-2 phenyl ring interacts with the hydrophobic channel.

-

Selectivity Anchor: The C-3 phenyl ring, typically substituted with a sulfonyl (

) or sulfonamide ( -

Ionic Interaction: The pyridine nitrogen can accept a hydrogen bond from Arg120, stabilizing the complex.

Mechanistic Diagram (SAR Logic)

Figure 1: Mechanistic logic of Pyridine-based COX-2 inhibition. The scaffold orients the sulfonyl pharmacophore into the Val523-gated side pocket.

Synthetic Strategy: 2,3-Diarylpyridine Construction

While Hantzsch pyridine synthesis allows for symmetric derivatives, the Suzuki-Miyaura Cross-Coupling is the industry standard for synthesizing the asymmetric 2,3-diarylpyridine core found in potent inhibitors like Etoricoxib.

Protocol: Regioselective Suzuki Coupling

This protocol describes the synthesis of a 2,3-diarylpyridine via sequential halogenation and coupling.

Reagents & Causality:

-

Substrate: 2,3-Dihalopyridine (e.g., 3-bromo-2-chloropyridine).

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water or Toluene/Ethanol/Water. The biphasic system dissolves inorganic bases while maintaining organic solubility.

Step-by-Step Workflow:

-

Reaction Setup: In a Schlenk flask, dissolve 3-bromo-2-chloropyridine (1.0 eq) in 1,4-dioxane (0.1 M).

-

Why: The C-3 bromine is more reactive towards oxidative addition than the C-2 chlorine, allowing for regioselective coupling at position 3 first.

-

-

First Coupling (C-3 Functionalization): Add 4-(methylsulfonyl)phenylboronic acid (1.1 eq),

(2.0 eq), and-

Condition: Heat to 90°C for 4–6 hours.

-

Checkpoint: Monitor by TLC/LC-MS. The intermediate 2-chloro-3-(4-methylsulfonylphenyl)pyridine should form.

-

-

Second Coupling (C-2 Functionalization): Without isolation (one-pot) or after purification, add the second aryl boronic acid (e.g., 4-methylphenylboronic acid, 1.2 eq) and fresh catalyst if necessary.

-

Condition: Raise temperature to 105°C (reflux) for 12 hours. The C-Cl bond requires higher energy for activation.

-

-

Workup & Purification: Filter through Celite (removes Pd). Extract with EtOAc. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Figure 2: Sequential Suzuki-Miyaura coupling strategy for asymmetric pyridine synthesis.

Pharmacological Evaluation: The TMPD Assay

To validate the synthesized compounds, the Colorimetric Peroxidase Inhibitor Screening Assay is the standard. It relies on the fact that COX enzymes possess both cyclooxygenase and peroxidase activity.[2]

Principle

The assay measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) .[2]

-

Reaction:

(formed from Arachidonic Acid) -

Readout: During this reduction, TMPD is oxidized to a blue compound with maximal absorbance at 590 nm .

-

Inhibition: Lower absorbance = Higher inhibition.

Protocol (Self-Validating System)

Materials:

-

Heme (Cofactor).

Workflow:

-

Preparation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

-

Inhibitor Incubation:

-

Add 10 µL of Heme.

-

Add 20 µL of the Pyridine derivative (dissolved in DMSO).

-

Control: Use DMSO only for "100% Activity" and Celecoxib (1 µM) for "Positive Control."

-

Incubate for 10 minutes at 25°C. This allows the inhibitor to bind the active site before the substrate competes.

-

Initiation: Add 20 µL of TMPD followed immediately by 20 µL of Arachidonic Acid.

-

Measurement: Shake plate for 30 seconds. Read Absorbance (590 nm) after 5 minutes.[4]

Calculation:

Data Presentation & Analysis

When reporting results, the Selectivity Index (SI) is the critical metric. It is defined as

Representative Data Structure

Note: Values below are representative of high-performing pyridine derivatives found in literature (e.g., Etoricoxib analogs).

| Compound ID | R1 (C-3 Phenyl) | R2 (C-2 Phenyl) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Ref (Celecoxib) | - | - | 15.0 | 0.04 | 375 |

| Ref (Etoricoxib) | - | - | >100 | 0.002 | >50,000 |

| PYR-01 | 4-SO2Me | 4-F | >50 | 0.05 | >1,000 |

| PYR-02 | 4-SO2NH2 | 4-OMe | 35.0 | 0.12 | 291 |

| PYR-03 | 4-SO2Me | H | 10.0 | 2.50 | 4 |

Interpretation:

-

PYR-01: High potency and selectivity.[5][7][8][9] The 4-F group mimics the lipophilic interactions of Etoricoxib.

-

PYR-03: Removal of the C-2 phenyl substituent drastically reduces potency, confirming the need for a bulky group to fill the hydrophobic channel.

Computational Modeling: Docking Parameters

To rationalize SAR data, molecular docking is performed using PDB structures (e.g., 3LN1 for COX-2 bound to Celecoxib).[5]

Key Residue Interactions to Verify:

-

Val523: The sulfonyl group must reside near this residue.

-

Arg120: Look for H-bond or electrostatic interaction with the pyridine nitrogen or sulfonamide oxygen.

-

Tyr355: Acts as a gatekeeper; the linker region of the inhibitor often interacts here to stabilize the conformation.

References

-

COX-2 Selectivity Mechanism

-

Etoricoxib Pharmacology

-

Assay Protocol (TMPD)

-

Synthetic Strategy (Suzuki Coupling)

-

Structure-Activity Relationship Review

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. caymanchem.com [caymanchem.com]

- 4. bioscience.co.uk [bioscience.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]

- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Synthesis and biological evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine via Suzuki-Miyaura Cross-Coupling

Abstract

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and materials science, frequently appearing as core structures in a multitude of pharmaceutical agents.[1][2] This application note provides a detailed, robust protocol for the synthesis of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine, a valuable biaryl intermediate. The synthesis is achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[3] This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of reagent selection, a step-by-step experimental procedure, characterization guidelines, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Reaction Principle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species (typically a boronic acid) with an organohalide.[4] The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[5][6]

The target molecule is synthesized by coupling 2,5-dichloro-6-methoxy-3-methylpyridine with phenylboronic acid. The key challenge in this synthesis is the selective activation of the C5-Cl bond over the C2-Cl bond. Generally, for pyridine rings, the C-Cl bond at the 2-position is less reactive in Suzuki couplings than one at the 5-position, particularly when bulky, electron-rich phosphine ligands are employed. This inherent reactivity difference allows for a regioselective coupling.

1.1. The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[7][8]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (R¹-X), forming a Pd(II) intermediate.[4][9]

-

Transmetalation: In the presence of a base, the organoboron compound (R²-B(OH)₂) forms a more nucleophilic boronate complex.[10] This complex then transfers its organic group (R²) to the Pd(II) center, displacing the halide. This is often the rate-determining step.[11]

-

Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Reagent Selection and Rationale

The success of a Suzuki coupling, particularly with challenging substrates like 2-chloropyridines, hinges on the judicious selection of the catalyst, base, and solvent system.[12][13]

| Component | Selection | Rationale |

| Aryl Halide | 2,5-Dichloro-6-methoxy-3-methylpyridine | The starting scaffold. The C5-Cl bond is more susceptible to oxidative addition than the C2-Cl bond. |

| Boronic Acid | Phenylboronic Acid | Commercially available and stable coupling partner. A slight excess (1.2 eq) is used to drive the reaction to completion. |

| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A reliable and commonly used catalyst for Suzuki couplings. It is effective for the coupling of chloropyridines.[14] For more challenging substrates, advanced catalysts with bulky, electron-rich ligands like SPhos or XPhos could be considered.[13] |

| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong, non-nucleophilic base. It is highly effective in activating the boronic acid to form the reactive boronate species and is often superior for less reactive aryl chlorides.[11][15] |

| Solvent System | 1,4-Dioxane / Water (4:1) | Dioxane is an excellent solvent for dissolving the organic reagents and the palladium complex.[16] The addition of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the formation of the boronate complex.[4][15] |

Detailed Experimental Protocol

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium catalysts are toxic and should be handled with care. 1,4-Dioxane is a flammable solvent and a suspected carcinogen.

3.1. Materials and Equipment

-

2,5-Dichloro-6-methoxy-3-methylpyridine (1.0 mmol, 206.05 mg)

-

Phenylboronic Acid (1.2 mmol, 146.3 mg)

-

Pd(PPh₃)₄ (0.03 mmol, 34.6 mg, 3 mol%)

-

K₃PO₄ (3.0 mmol, 636.8 mg)

-

1,4-Dioxane, anhydrous (8 mL)

-

Deionized Water (2 mL)

-

Schlenk flask (50 mL) or round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

3.2. Reaction Setup and Execution

Caption: Experimental workflow for the Suzuki coupling synthesis.

-

Combine Reagents: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloro-6-methoxy-3-methylpyridine (206.05 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 636.8 mg, 3.0 mmol).

-

Add Solvents: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

-

Degas Mixture: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This step is critical as the Pd(0) catalyst is sensitive to oxygen.[13]

-

Add Catalyst: Briefly remove the seal to add the Pd(PPh₃)₄ catalyst (34.6 mg, 0.03 mmol) to the flask. Reseal and flush the flask with inert gas for another 2 minutes.

-

Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously. Ensure the flask is maintained under a positive pressure of inert gas (e.g., using a balloon).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically using a mobile phase like 10-20% Ethyl Acetate in Hexanes. The reaction is generally complete within 12-18 hours.

3.3. Workup and Purification

-

Cooling & Dilution: Once the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

-

Extraction: Dilute the reaction mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Column Chromatography: The resulting crude residue is purified by flash column chromatography.[17][18]

Characterization of the Final Product

The identity and purity of the synthesized 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Protons on the pyridine and phenyl rings will appear in the aromatic region (δ 7.0-8.5 ppm). The methoxy (-OCH₃) protons will appear as a singlet around δ 3.9-4.1 ppm, and the methyl (-CH₃) protons will appear as a singlet around δ 2.2-2.4 ppm.[20][21] |

| ¹³C NMR | Aromatic carbons will resonate in the δ 110-165 ppm region. The specific chemical shifts are influenced by the substituents and the nitrogen atom in the pyridine ring.[21][22] |

| Mass Spec (MS) | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₁₃H₁₂ClNO). The characteristic isotopic pattern for a chlorine-containing compound should be observed. |

| Appearance | Typically a white to off-white solid. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficient degassing.3. Low reaction temperature. | 1. Use fresh catalyst. Ensure the reaction is rigorously degassed before adding the catalyst.[13]2. Ensure a positive inert atmosphere is maintained throughout.3. Increase temperature to 100-110 °C. Consider using microwave irradiation.[13] |

| Significant Starting Material Remaining | The C-Cl bond is not being activated efficiently. | Switch to a more active catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos, XPhos) with a palladium precatalyst like Pd₂(dba)₃.[12][13] |

| Formation of Homocoupled (Bi-phenyl) Side Product | Reaction temperature is too high or catalyst loading is excessive. | Reduce the reaction temperature slightly or decrease the catalyst loading to 1-2 mol%. |

| Decomposition of Boronic Acid | Boronic acids can be unstable, especially at high temperatures. | Ensure high-purity boronic acid is used. Use a milder base like K₂CO₃ or consider using a more stable boronic ester (e.g., a pinacol ester). |

References

-

Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.

-

Carrow, B. P., & Hartwig, J. F. (2011). The role of the base and control of selectivity in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 133(8), 2116-2119.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki−Miyaura cross-coupling reaction. Journal of the American Chemical Society, 133(40), 16172-16184.

-

BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.

-

HZPT Blog. (2024, March 4). Understanding the Importance of Base in Suzuki Coupling.

-

Singh, Y., et al. (2013). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.

-

BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

-

Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Solving the riddle- the mechanism of Suzuki cross coupling: A review. Chemical Reviews, 111(3), 1417-1492.

-

BenchChem. (2025). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.

-

American Chemical Society. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). SciMeetings.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

Amador-Sánchez, Y. A., et al. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate.

-

Journal of Xi'an Shiyou University. (2023). Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Natural Science Edition, 19(7).

-

ResearchGate. (2025). Suzuki Cross Coupling Reaction-A Review.

-

Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

-

ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?

-

BenchChem. (2025). Technical Support Center: Suzuki Coupling with 2-Chloropyridine Derivatives.

-

Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(1), 15-18.

-

Thomas, St., et al. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(4), 681-689.

-

ResearchGate. (2025). Convenient synthesis of selected meta- and ortho-substituted pentaarylpyridines via the Suzuki-Miyaura cross-coupling reaction.

-

Al-Masoudi, N. A., et al. (2014). Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. International Journal of Organic Chemistry, 4, 12-21.

-

Royal Society of Chemistry. (2023). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry.

-

ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.

-

Rayner, P. J., & Duckett, S. B. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(10), 957-966.

-

Journal of the Chemical Society, Perkin Transactions 2. (2000). The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence.

-

ResearchGate. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.

-

Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.

-

ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.

-

Sorbchem India. (n.d.). Column Chromatography As A Tool For Purification.

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth., 102, 276-302.

-

NileRed. (2013, October 22). 【4K】-- Column Chromatography (Purification) [Video]. YouTube.

-

The Journal of Organic Chemistry. (2024). Nondirected Ortho C–H Arylation for One-Pot Synthesis of Biaryl Scaffolds via In Situ Generated Mixed Acetal. ACS Publications.

Sources

- 1. SciMeetings [scimeetings.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. iglobaljournal.com [iglobaljournal.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ajabs.org [ajabs.org]

- 9. xisdxjxsu.asia [xisdxjxsu.asia]

- 10. blog.hzpt.com [blog.hzpt.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Yoneda Labs [yonedalabs.com]

- 17. youtube.com [youtube.com]

- 18. column-chromatography.com [column-chromatography.com]

- 19. orgsyn.org [orgsyn.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines [scirp.org]

- 22. pubs.acs.org [pubs.acs.org]

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Abstract & Core Directive

This guide details the optimized protocol for utilizing 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine as an electrophile in Suzuki-Miyaura cross-coupling reactions. While 2-chloropyridines are ubiquitous in medicinal chemistry, this specific scaffold presents a dual challenge: electronic deactivation from the 6-methoxy group and steric hindrance from the 3-methyl substituent.[1] Standard protocols using Pd(PPh₃)₄ often fail or result in low turnover. This note provides a high-fidelity workflow utilizing next-generation Buchwald dialkylbiaryl phosphine ligands to achieve quantitative conversion.

Technical Background & Mechanistic Insight

The Substrate Challenge

The target molecule contains three distinct features that dictate reaction conditions:

-

2-Chloro Handle: The site of oxidative addition.[1][2] Unlike bromides or iodides, the C–Cl bond is stronger (approx. 95 kcal/mol) and requires electron-rich catalytic species to break.

-

6-Methoxy Group (Electronic Effect): This Electron Donating Group (EDG) increases electron density on the pyridine ring, rendering the C–Cl bond less electrophilic and further retarding the oxidative addition step.

-

3-Methyl Group (Steric Effect): Located ortho to the reaction site, this methyl group creates significant steric pressure, impeding the approach of the palladium center.

The Solution: Ligand Selection

To overcome these barriers, the catalyst system must be:

-

Electron-Rich: To facilitate oxidative addition into the deactivated C–Cl bond.[1]

-

Bulky: To promote reductive elimination and stabilize the monoligated Pd(0) species, preventing catalyst aggregation.

Recommended Catalyst System: Pd(OAc)₂ + SPhos (or XPhos).

-

Why SPhos? Its structural flexibility allows it to accommodate the steric bulk of the 3-methyl group while effectively donating electron density to the Palladium center.

Visualization: Mechanistic Pathway[1]

The following diagram illustrates the catalytic cycle, highlighting the critical "Oxidative Addition" bottleneck caused by the substrate's sterics and electronics.

Caption: Catalytic cycle emphasizing the oxidative addition bottleneck due to C3-methyl steric hindrance.

Optimized Experimental Protocol

Reagents & Materials

| Component | Specification | Role |

| Substrate | 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine (1.0 equiv) | Electrophile |

| Coupling Partner | Aryl Boronic Acid (1.2 – 1.5 equiv) | Nucleophile |

| Catalyst Source | Pd(OAc)₂ (2–5 mol%) | Palladium Source |

| Ligand | SPhos (4–10 mol%) | Ligand (L:Pd ratio 2:[1]1) |

| Base | K₃PO₄ (2.0 – 3.0 equiv) | Activator |

| Solvent System | Toluene/Water (10:1) or Dioxane/Water (4:1) | Reaction Medium |

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Equip a reaction vial or round-bottom flask with a magnetic stir bar.[1][3]

-

Add Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Critical: If using a pre-complexed catalyst (e.g., Pd-SPhos G3), add it now. If generating in situ, add Pd(OAc)₂ and SPhos .

-

Seal the vessel with a septum.

Step 2: Solvent Addition & Degassing [1]

-

Add the solvent mixture (e.g., Toluene/Water 10:1) via syringe. Concentration should be roughly 0.1 M to 0.2 M relative to the substrate.

-

Degas the mixture.

-

Method A (Sparging): Bubble Nitrogen or Argon through the liquid for 10–15 minutes.

-

Method B (Freeze-Pump-Thaw): Perform 3 cycles if the boronic acid is oxidation-sensitive.[1]

-

Step 3: Reaction

-

Heat the mixture to 90–100°C .

-

Note: Due to the steric hindrance at the C3 position, room temperature protocols are rarely sufficient. Thermal energy is required to overcome the activation barrier.

-

-

Stir vigorously for 4–12 hours. Monitor via LC-MS or TLC.[1][4]

-

TLC Monitoring: The starting material (2-Cl-pyridine) is relatively non-polar.[1] The product will typically be more polar if the boronic acid contains polar groups, or less polar if it is a simple aryl.

-

Step 4: Work-up

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Separate phases.[5] Wash the organic layer with brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Optimization Matrix & Troubleshooting

If conversion is low (<50%), consult the following decision matrix.

| Observation | Probable Cause | Corrective Action |

| No Reaction (SM recovered) | Oxidative Addition failure | Switch to XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C. |

| Protodeboronation (Boronic acid loses B(OH)₂) | Base/Solvent incompatibility | Use anhydrous conditions (Dioxane, Cs₂CO₃) or switch to Boronic Ester (Pinacol). |

| Homocoupling of Boronic Acid | Oxidation of Pd species | Ensure rigorous degassing. Add catalyst after degassing. |

| Black Precipitate (Pd black) | Ligand dissociation | Increase Ligand:Pd ratio to 3:1 or use a precatalyst (e.g., XPhos Pd G4). |

Workflow Visualization

Caption: Operational workflow for the Suzuki coupling of hindered chloropyridines.

References

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link

-

Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

Barder, T. E., et al. "Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides." Journal of the American Chemical Society, 2007.[6] Link

-

PubChem Compound Summary. "2-Chloro-6-methoxy-3-methyl-5-phenylpyridine (CAS 142330-96-9)."[1] National Center for Biotechnology Information. Link

Sources

- 1. 1227593-81-8|2-Chloro-6-methoxy-3-methylpyridine|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Lab Reporter [fishersci.se]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloro-6-methoxypyridine | C6H6ClNO | CID 87009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

Nucleophilic substitution reactions of 2-chloropyridine derivatives

Application Note: Nucleophilic Substitution Reactions of 2-Chloropyridine Derivatives

Executive Summary: The Reactivity Paradox

2-Chloropyridine derivatives are ubiquitous scaffolds in medicinal chemistry, serving as the core architecture for blockbuster drugs like Piroxicam (NSAID) and Etoricoxib (COX-2 inhibitor). However, they present a distinct "reactivity paradox" to the synthetic chemist.

While the electron-deficient nature of the pyridine ring suggests susceptibility to Nucleophilic Aromatic Substitution (

This guide provides a bifurcated approach:

-

Classical

: Optimized for activated substrates (containing EWGs like -

Buchwald-Hartwig Cross-Coupling: The "Gold Standard" for unactivated or electron-rich substrates.

Mechanistic Intelligence

The Pathway

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is typically the nucleophilic attack, forming the resonance-stabilized Meisenheimer Complex .[3]

-

The Nitrogen Effect: The ring nitrogen acts as an electron sink. Attack at C2 places the negative charge directly on the electronegative nitrogen, stabilizing the intermediate.

-

Leaving Group Order: Unlike

, the order is often

Visualization: Reaction Pathway

Figure 1: The addition-elimination pathway.[5] Stabilization of the Meisenheimer complex by the ring nitrogen is the critical driver.

Strategic Decision Matrix

Before selecting a protocol, analyze the electronic environment of your substrate.

Figure 2: Protocol selection based on substrate electronics.

Detailed Protocols

Protocol A: Classical (For Activated Substrates)

Best for: 2-chloro-3-nitropyridine, 2-chloro-5-trifluoromethylpyridine, or strong nucleophiles (alkoxides).

Reagents:

-

Solvent: DMSO or NMP (High dielectric constant stabilizes the transition state).

-

Base: DIPEA (Hünig's base) or

. -

Temperature:

.

Step-by-Step Workflow:

-

Preparation: In a dried reaction vial, dissolve the activated 2-chloropyridine (1.0 equiv) in anhydrous DMSO (

concentration). -

Addition: Add the amine nucleophile (1.2 – 1.5 equiv).

-

Note: If the amine is a salt (e.g., HCl salt), add 2.5 equiv of DIPEA.

-

-

Reaction: Seal the vial and heat to

for 4–12 hours. Monitor by LC-MS. -

Workup: Dilute with Ethyl Acetate, wash

with water (to remove DMSO), and

Critical Insight: For alkoxylation (forming ethers), use Sodium Hydride (NaH) in THF/DMF.

-

Protocol: Suspend NaH (1.2 equiv) in THF at

. Add alcohol dropwise. Stir 30 min. Add 2-chloropyridine.[6] Heat to reflux.

Protocol B: Buchwald-Hartwig Amination (For Unactivated Substrates)

Best for: Simple 2-chloropyridine, 2-chloro-4-methylpyridine, or weak nucleophiles (anilines).

Reagents:

-

Catalyst:

or Pd(OAc)2. -

Ligand: Xantphos (preferred for N-arylation) or BINAP.

-

Base:

(mild) or NaOtBu (strong). -

Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen.

-

Loading: Add 2-chloropyridine (1.0 equiv), Amine (1.2 equiv),

(2-5 mol%), Xantphos (5-10 mol%), and -

Solvent: Add anhydrous 1,4-Dioxane (

). Sparge with Argon for 5 mins. -

Reaction: Seal and heat to

(oil bath) or -

Workup: Filter through a pad of Celite (eluting with DCM). Concentrate and purify via flash chromatography.

Why this works: The Pd-catalyst bypasses the electronic requirement of the ring, inserting directly into the C-Cl bond via oxidative addition.

Optimization & Troubleshooting Data

Table 1: Solvent & Base Effects on Conversion

| Variable | Condition | Outcome | Mechanistic Note |

| Solvent | DMSO/NMP | High | Polar aprotic solvents stabilize the charged Meisenheimer intermediate in |

| Solvent | Toluene | Low ( | Non-polar solvents fail for |

| Base | NaH | Excellent | Essential for alcohol nucleophiles to form the reactive alkoxide. |

| Base | TEA/DIPEA | Moderate | Good for amines; acts as an acid scavenger. |

| Leaving Group | F | Fastest |

References

-

Mechanistic Analysis of SNAr

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

-

[Link]

-

Buchwald-Hartwig Protocols

- Buchwald-Hartwig Amination Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable.

-

[Link]

-

Comparative Reactivity (Pyridine vs Pyrimidine)

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Walsh, K., et al. (2013). ChemSusChem.

-

[Link]

-

Drug Synthesis Applications

- 2-Aminopyridines with a Shortened Amino Sidechain as Potent... nNOS Inhibitors. Vasu, D., et al. (2016). J. Med. Chem.

-

[Link]

-

Regioselectivity Insights

Sources

- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Preparation of 5-phenylpyridine derivatives from 2-chloro-3-methyl precursors

Application Note: Selective Synthesis of 5-Phenylpyridine Derivatives from 2-Chloro-3-Methyl Precursors

Executive Summary & Strategic Analysis

This application note details the robust synthetic pathway for accessing 5-phenyl-2-chloro-3-methylpyridine and its derivatives. This scaffold is a critical pharmacophore in p38 MAP kinase inhibitors and agrochemicals. The protocol addresses the primary challenge: regioselective functionalization of the electron-deficient pyridine ring.

The Core Challenge:

The 2-chloro-3-methylpyridine starting material presents a conflict in directing effects.[1][2] The pyridine nitrogen deactivates the ring (directing electrophiles to

-

Solution: We utilize the inherent

-directing nature of the pyridine nitrogen. Since C3 is blocked by the methyl group, electrophilic bromination is forced to C5 , providing a high-fidelity handle for subsequent cross-coupling.

The Chemoselectivity Gate: Subsequent arylation relies on the kinetic differentiation between the C–Br and C–Cl bonds.

-

Rule:

bond dissociation energy ( -

Outcome: Palladium(0) undergoes oxidative addition preferentially at the C5–Br site, preserving the C2–Cl handle for later diversification (e.g.,

with amines).

Reaction Pathway Visualization

The following logic flow illustrates the selectivity governing this synthesis.

Figure 1: Strategic reaction pathway highlighting the regioselective bromination and chemoselective cross-coupling logic.

Experimental Protocols

Protocol A: Regioselective Bromination at C5

Objective: Install a reactive bromine handle at the 5-position.

Mechanism: Electrophilic Aromatic Substitution (

Reagents:

-

Substrate: 2-Chloro-3-methylpyridine (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Catalyst (Optional): TFA (0.1 equiv) or

can accelerate reaction but NBS alone often suffices in polar solvents.

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-methylpyridine (10 mmol, 1.27 g) in anhydrous MeCN (40 mL).

-

Addition: Add NBS (11 mmol, 1.96 g) portion-wise over 10 minutes at room temperature. Note: Exothermic potential; monitor internal temp.

-

Reaction: Heat the mixture to 60–70 °C under an inert atmosphere (

) for 4–6 hours.-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (

) should disappear, replaced by a less polar product (

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Redissolve residue in EtOAc (50 mL) and wash with water (

mL) followed by saturated -

Purification: Dry organic layer over

, filter, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).-

Yield Expectation: 85–92%

-

Product: 5-Bromo-2-chloro-3-methylpyridine (White/off-white solid).

-

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylate the C5-position while preserving the C2-Cl bond. Mechanism: Pd(0)-catalyzed cross-coupling.

Reagents:

-

Substrate: 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.1 equiv)

-

Catalyst:

(3-5 mol%) or -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with the bromo-pyridine intermediate (1.0 mmol, 206 mg), Phenylboronic acid (1.1 mmol, 134 mg), and Base (

, 2.0 mmol, 276 mg). -

Deoxygenation (Critical): Add Solvent (Dioxane/Water, 5 mL). Sparge with Nitrogen/Argon for 10 minutes. Oxygen inhibits the Pd cycle and promotes homocoupling.

-

Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas. Seal the vessel.

-

Reaction: Heat to 80–90 °C for 6–12 hours.

-

Caution: Do not exceed 100 °C to minimize oxidative addition into the C2–Cl bond.

-

-

Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove Pd black.

-

Purification: Wash filtrate with brine, dry over

, and concentrate. Purify via column chromatography (Hexane/EtOAc gradient).

Data Analysis & Troubleshooting

Table 1: Optimization Parameters for Chemoselectivity

| Parameter | Standard Condition | High Selectivity (Recommended) | Aggressive (Avoid) |

| Catalyst | |||

| Temperature | 90 °C | 80 °C | >110 °C |

| Base | |||

| Solvent | DMF | Dioxane/Water | Pure Ethanol |

Troubleshooting Guide:

-

Issue: Observation of bis-coupled product (phenyl at C2 and C5).

-

Fix: Reduce temperature to 70 °C and reduce Boronic Acid equivalents to 0.95. Switch to a bidentate ligand catalyst like

.

-

-

Issue: Low conversion of Bromide.[1]

-

Fix: Ensure rigorous deoxygenation. Check boronic acid quality (protodeboronation is common; add excess if needed).

-

References

-

Regioselectivity in Pyridine Halogenation

- Source: Organic Chemistry Portal / MDPI.

-

URL:[Link]

- Suzuki Coupling Chemoselectivity (Br vs Cl): Source: BenchChem Application Notes. "Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery."

-

Synthesis of 5-Aryl-2-methylpyridine Derivatives

- Source: Molecules (MDPI).

-

URL:[Link]

-

Compound Verification (CAS 29241-60-9)

-

Source: ChemicalBook. "2-Chloro-3-methyl-5-bromopyridine Chemical Properties and Synthesis."[4]

-

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. Sìona 2-Chloro-3-methyl-5-bromopyridineï¼CAS# 29241-60-9) Dèanadair agus Solaraiche | Xinchem [gd.xinchem.com]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 4. 2-Chloro-3-methyl-5-bromopyridine CAS#: 29241-60-9 [amp.chemicalbook.com]

Precision Synthesis of Phenylpyridines: Advanced Suzuki-Miyaura Protocols & Optimization Strategies

Abstract

Phenylpyridine scaffolds are ubiquitous in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, GPCR ligands, and commercially available drugs like Etoricoxib and Vismodegib. While theoretically simple, the synthesis of phenylpyridines via cross-coupling often presents specific challenges: catalyst poisoning by the pyridine nitrogen, rapid protodeboronation of 2-pyridyl boronates, and poor reactivity of electron-deficient 2-chloropyridines. This application note provides a tiered approach to synthesis, offering a robust "Standard Protocol" for routine analogs and an "Advanced Protocol" utilizing Buchwald precatalysts for challenging substrates.

Mechanistic Insight: The "Pyridine Problem"

To optimize yields, one must understand why these couplings fail. The standard Suzuki-Miyaura catalytic cycle involves Oxidative Addition, Transmetalation, and Reductive Elimination. Phenylpyridine synthesis introduces two specific failure modes:

-

Catalyst Sequestration (Electrophile Path): When using halopyridines, the basic nitrogen lone pair can coordinate strongly to the Palladium(II) center after oxidative addition, forming a stable, unreactive "resting state" (Pd-N complex). This prevents the transmetalation step.

-

Solution: Use bulky phosphine ligands (e.g., XPhos, SPhos) that sterically block N-coordination.

-

-

Protodeboronation (Nucleophile Path): 2-Pyridyl boronic acids are notoriously unstable. The electronegative nitrogen facilitates hydrolytic cleavage of the C-B bond, yielding pyridine (byproduct) instead of the coupled product.

-

Solution: Use boronic esters (pinacol), MIDA boronates, or anhydrous conditions with specific bases (e.g., K₃PO₄).

-

Visualization: The Catalytic Cycle & Failure Modes

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting specific failure modes associated with pyridine substrates.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Best for: 3- or 4-bromopyridines coupled with phenylboronic acids. Rationale: Uses cost-effective Pd(PPh₃)₄. The 3- and 4- positions are less sterically hindered and less prone to N-coordination than the 2-position.

Reagents:

-

Substrate: 3-Bromopyridine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: DME (Dimethoxyethane) or 1,4-Dioxane / Water (4:1)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round bottom flask or a microwave vial. Add a magnetic stir bar.

-

Charging: Add 3-Bromopyridine (1.0 mmol, 158 mg), Phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Inert Atmosphere: Seal the vessel. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Critical: Oxygen promotes homocoupling of the boronic acid.

-

Solvent Addition: Syringe in degassed DME (4 mL) and 2.0 M Na₂CO₃ (1.5 mL).

-

Reaction: Heat to reflux (85°C oil bath) for 4–12 hours.

-

QC Check: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of bromide.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and Water (20 mL). Separate layers. Extract aqueous layer 2x with EtOAc.[2] Wash combined organics with Brine, dry over MgSO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Silica gel, typically 0-30% EtOAc in Hexanes).

Method B: The "High-Performance" Protocol (Advanced)

Best for: 2-chloropyridines (unreactive/poisoning) or 2-pyridyl boronates (unstable). Rationale: Utilizes XPhos Pd G2 or SPhos Pd G2 precatalysts. These bulky, electron-rich ligands facilitate oxidative addition into unreactive C-Cl bonds and prevent N-coordination to the metal center.

Reagents:

-

Substrate: 2-Chloropyridine (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G2 (2–4 mol%)

-

Base: K₃PO₄ (3.0 equiv) - Note: Phosphate is preferred over carbonate for difficult substrates.

-

Solvent: n-Butanol or Toluene/Water (10:1)

Step-by-Step Procedure:

-

Preparation: In a glovebox or under strict Argon flow, charge a vial with 2-Chloropyridine (1.0 mmol), Phenylboronic acid (1.5 mmol), XPhos Pd G2 (0.02 mmol), and finely ground K₃PO₄ (3.0 mmol).

-

Solvent: Add anhydrous n-Butanol (4 mL). Why n-Butanol? Alcohol solvents often accelerate Suzuki couplings with Buchwald precatalysts due to better solubility of the active species and base.

-

Reaction: Heat to 100°C for 2–4 hours. These catalysts are highly active; reaction times are often shorter.

-

Workup: Filter the mixture through a pad of Celite to remove insoluble salts. Rinse with EtOAc.[1][2][3] Concentrate the filtrate.

-

Purification: As per Method A.

Optimization & Troubleshooting Guide

Decision Matrix: Selecting the Right Conditions

Not all phenylpyridines are created equal. Use this logic flow to select your starting point.

Figure 2: Decision tree for selecting reaction conditions based on substrate electronics and position.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| No Conversion (SM remains) | Catalyst poisoning by Pyridine N. | Switch to bulky ligands (XPhos, SPhos, CataCXium A) to prevent coordination. |

| No Conversion (SM remains) | Oxidative addition failure (Cl substrate). | Switch to Pd-G2/G3 precatalysts or Pd₂(dba)₃ + Ligand. Increase Temp to 110°C. |

| Protodeboronation (Pyridine byproduct) | Unstable 2-pyridyl boronic acid. | 1. Use Boronic Ester (Pinacol).2.[4][5][6] Switch to anhydrous conditions (Dioxane, Cs₂CO₃).3. Add CuCl (1.0 equiv) to facilitate transmetalation. |

| Homocoupling (Ph-Ph) | Oxygen in system.[7] | Degas solvents more thoroughly (Freeze-Pump-Thaw).[7] |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Ligand concentration too low. Add excess ligand (1:2 Pd:Ligand ratio). |

Key Data Summary

| Parameter | Standard Conditions | Advanced Conditions |

| Catalyst | Pd(PPh₃)₄ | XPhos Pd G2 / Pd(OAc)₂ + SPhos |

| Ligand Type | Simple Phosphine | Bulky Biaryl Phosphine (Buchwald) |

| Base | Na₂CO₃, K₂CO₃ (Aqueous) | K₃PO₄, Cs₂CO₃ (Anhydrous/Slurry) |

| Temp | 80–90°C | 100–110°C |

| Scope | Aryl Bromides/Iodides | Aryl Chlorides, Heteroaryl Chlorides |

| Cost | Low | High |

References

-

Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles: Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Ligand Selection for Heteroaryl Chlorides: BenchChem Technical Support. (2025).[1][7][8][9][10] Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines. (Note: Generalized citation based on search context)

-

Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[7][11] Protodeboronation of Heteroaryl Boronic Acids. (Verified general reference for mechanism)

-

PyFluor as an Alternative Electrophile: Barroso, S., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.

-

Troubleshooting Suzuki Couplings: BenchChem Technical Support. (2025).[1][7][8][9][10] Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarship.claremont.edu [scholarship.claremont.edu]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Regioselective and Benzylic Chlorination Strategies for 6-Methoxy-3-methyl-5-phenylpyridine: A Comprehensive Application Note

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Regiocontrol

Introduction and Mechanistic Rationale

The functionalization of multi-substituted pyridines is a cornerstone of pharmaceutical development. The compound 6-methoxy-3-methyl-5-phenylpyridine presents a unique synthetic challenge due to its dense substitution pattern and nuanced electronic profile. Depending on the downstream pharmaceutical target, researchers typically require chlorination at one of two distinct sites:

-

The C2-Position (Ring Chlorination): Yielding 2-chloro-6-methoxy-3-methyl-5-phenylpyridine (CAS 142330-96-9)[1].

-

The C3-Methyl Position (Side-Chain Chlorination): Yielding 3-(chloromethyl)-6-methoxy-5-phenylpyridine.

The Failure of Direct Electrophilic Aromatic Substitution (EAS)

Understanding the causality behind reagent selection requires analyzing the substrate's electronic directing effects. The methoxy group at C6 is a strong

To achieve precise regiocontrol, we must bypass direct EAS and utilize specific activation pathways: N-oxide-mediated rearrangement for ring chlorination, and free-radical hydrogen atom transfer (HAT) for benzylic chlorination.

Regioselective C2-Chlorination via N-Oxide Activation

To functionalize the electronically deactivated C2 position, the pyridine nitrogen must first be oxidized. The resulting N-oxide reverses the electronic polarity of the ring, making the C2 carbon highly susceptible to nucleophilic attack. Treatment of the N-oxide with phosphorus oxychloride (POCl₃) leads to the coordination of the N-oxide oxygen to the electrophilic phosphorus. This activated complex undergoes nucleophilic addition by chloride at C2, followed by a Boekelheide-type elimination and rearomatization to yield the 2-chloropyridine derivative[2].

The addition of a stoichiometric amount of triethylamine (Et₃N) acts as an acid scavenger and significantly enhances both the regioselectivity and the overall yield of this transformation[3].

Fig 1. Mechanistic workflow for the regioselective C2-chlorination via N-oxide activation.

Protocol 1: Synthesis of the Pyridine N-Oxide Intermediate

Self-Validating Check: The N-oxide will exhibit significantly lower

-

Dissolution: Dissolve 6-methoxy-3-methyl-5-phenylpyridine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C under an inert atmosphere.

-

Oxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 12.0 mmol) in small portions to control the exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Quench & Wash: Quench the reaction with 10% aqueous Na₂S₂O₃ (25 mL) to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3 × 30 mL) to remove m-chlorobenzoic acid.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-oxide, which is typically pure enough for the next step.

Protocol 2: POCl₃-Mediated C2-Chlorination

Safety Note: POCl₃ is highly reactive with water. The quenching step is violently exothermic and must be performed with extreme caution.

-

Activation: Dissolve the crude N-oxide (approx. 10.0 mmol) in anhydrous toluene (40 mL). Add triethylamine (Et₃N, 12.0 mmol) and cool the flask to 0 °C[3].

-

Chlorination: Add phosphorus oxychloride (POCl₃, 30.0 mmol) dropwise via syringe.

-

Heating: Attach a reflux condenser and heat the mixture to 90 °C for 4–6 hours. Monitor completion via TLC or LC-MS.

-

Quench: Cool the mixture to 0 °C and carefully pour it over crushed ice (100 g) with vigorous stirring.

-

Neutralization & Extraction: Slowly neutralize the aqueous phase to pH 7-8 using 2M NaOH. Extract with ethyl acetate (3 × 50 mL).

-

Purification: Dry the combined organic layers, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate 2-chloro-6-methoxy-3-methyl-5-phenylpyridine (CAS 142330-96-9)[1].

Benzylic C3-Methyl Radical Chlorination

When the synthetic goal is to functionalize the side-chain for subsequent cross-coupling or nucleophilic substitution, the C3-methyl group must be targeted. Because heterobenzylic C–H bonds are relatively weak, they are highly susceptible to free-radical hydrogen atom transfer (HAT)[4].

Using N-chlorosuccinimide (NCS) as a mild chlorine source and azobisisobutyronitrile (AIBN) as a thermal initiator provides excellent regiocontrol, preventing the over-chlorination (yielding dichloromethyl or trichloromethyl byproducts) that frequently plagues reactions using elemental chlorine gas[5][6].

Fig 2. Free-radical pathway for benzylic chlorination of the C3-methyl group using NCS/AIBN.

Protocol 3: Radical Chlorination using NCS/AIBN

Self-Validating Check: The byproduct, succinimide, is insoluble in non-polar solvents at room temperature and will precipitate out, driving the reaction forward and simplifying workup.

-

Preparation: In an oven-dried flask, dissolve 6-methoxy-3-methyl-5-phenylpyridine (10.0 mmol) in trifluorotoluene (PhCF₃, 40 mL) or carbon tetrachloride (CCl₄, 40 mL). Note: PhCF₃ is recommended as a greener alternative to CCl₄.

-

Reagent Addition: Add N-chlorosuccinimide (NCS, 11.0 mmol) and AIBN (1.0 mmol)[5].

-

Reflux: Purge the system with nitrogen for 5 minutes. Heat the mixture to reflux (approx. 80–85 °C) under an inert atmosphere for 6–8 hours.

-

Filtration: Cool the reaction mixture to 0 °C. The succinimide byproduct will precipitate as a white solid. Filter the mixture through a pad of Celite.

-

Washing & Isolation: Wash the filtrate with water (2 × 30 mL) and brine (30 mL). Dry over Na₂SO₄, concentrate, and purify via flash chromatography to afford 3-(chloromethyl)-6-methoxy-5-phenylpyridine.

Quantitative Data Summary

The following table summarizes the key metrics and parameters for the two divergent chlorination workflows, allowing for rapid experimental planning.

| Chlorination Target | Reagent System | Reactive Intermediate | Reaction Type | Typical Yield | Primary Byproducts / Risks |

| C2 (Pyridine Ring) | 1. mCPBA2. POCl₃ / Et₃N | Pyridine N-oxide | Addition-Elimination | 70–85% | Highly exothermic quench; trace 4-chloro isomers. |

| C3 (Side-Chain) | NCS / AIBN / Heat | Heterobenzylic Radical | Free-Radical Substitution | 60–75% | Over-chlorination (dichloromethyl); succinimide removal. |

References

- 142330-96-9 | 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine | BLD Pharm BLD Pharm C

- PREPARATION OF 2-CHLOROPYRIDINE Synthetic Communic

- PREPARATION OF 2-CHLOROPYRIDINE: Synthetic Communic

- Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles N

- N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin

- Method of chlorinating side chain of 2-chloro-methylpyridine (US5324841A)

Sources

- 1. 142330-96-9|2-Chloro-6-methoxy-3-methyl-5-phenylpyridine|BLD Pharm [bldpharm.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine

Welcome to the technical support center for the synthesis of 2-Chloro-6-methoxy-3-methyl-5-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. The synthesis of this substituted pyridine is a multi-step process, typically involving the formation of a pyridone precursor followed by a chlorination and a subsequent Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group. Success in this synthesis hinges on careful control of reaction parameters and a thorough understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis, offering explanations and actionable solutions.

Low Yield in the Suzuki-Miyaura Coupling Step

The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, but the use of 2-chloropyridine substrates can be challenging due to the coordinating effect of the pyridine nitrogen, which can inhibit the palladium catalyst.[1]

| Symptom | Potential Cause(s) | Recommended Solutions |

| Low or no product formation | Inactive Catalyst System: The chosen palladium catalyst and ligand may not be effective for the electron-rich and coordinating 2-chloropyridine substrate.[2] | Switch to a more active catalyst system. Consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos (Buchwald-type ligands).[2] N-heterocyclic carbene (NHC) ligands in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can also be highly effective.[2] |

| Ineffective Base: The base is crucial for the transmetalation step, and its strength, solubility, and steric properties are important.[2] | Screen different bases. Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or KF are often successful.[2] If base solubility is an issue, consider a solvent system that partially dissolves it (e.g., with water) or use a soluble organic base. | |

| Inappropriate Solvent System: The solvent needs to dissolve the reactants and facilitate the catalytic cycle. | Use a mixture of an organic solvent and water. Common and effective choices include dioxane/water, toluene/water, or THF/water.[2] | |

| Low Reaction Temperature: 2-Chloropyridines are less reactive than their bromo or iodo counterparts and often require higher temperatures for efficient oxidative addition.[2] | Increase the reaction temperature. A range of 80-120 °C is typical.[2] Microwave irradiation can also be employed to accelerate the reaction.[2] | |

| Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation. | Ensure the reaction mixture is thoroughly degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst.[2] Maintain an inert atmosphere throughout the reaction. | |

| Significant side product formation | Protodeboronation: Cleavage of the C-B bond in the boronic acid by a proton source. | Use anhydrous solvents and reagents if possible. A less nucleophilic base can also help. The use of boronic esters, such as pinacol esters, can improve stability. |

| Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[3] | Ensure an oxygen-free environment through rigorous degassing. Optimizing the catalyst loading can also disfavor this side reaction.[2] | |

| Formation of Bipyridine Side Products: Homocoupling of the 2-chloropyridine starting material. | This is often observed at higher temperatures or with highly active catalysts. Optimizing the reaction time and temperature can minimize this side reaction.[2] |

Issues with the Chlorination Step

The conversion of the pyridone precursor to the 2-chloropyridine is a critical step. Common issues include incomplete conversion and the formation of by-products.

| Symptom | Potential Cause(s) | Recommended Solutions |

| Incomplete conversion of the pyridone | Insufficiently reactive chlorinating agent. | While phosphorus oxychloride (POCl₃) is a common chlorinating agent, for some substrates, more reactive reagents may be needed. Phenylphosphonic dichloride (C₆H₅POCl₂) has been used successfully for similar transformations.[4] |